2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
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Description
2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a useful research compound. Its molecular formula is C22H17BrN2O3 and its molecular weight is 437.293. The purity is usually 95%.
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Biological Activity
2-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs), which play crucial roles in gene expression and are implicated in various diseases, including cancer and neurological disorders.
The molecular formula of this compound is C21H17BrN2O4S, with a molecular weight of approximately 473.34 g/mol. The compound's structure includes a dibenzo[b,f][1,4]oxazepine core, characterized by significant molecular complexity that influences its biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets. As an HDAC inhibitor, it can modulate the acetylation status of histones and non-histone proteins, leading to altered gene expression patterns. This mechanism is particularly relevant in cancer therapy, where HDAC inhibitors have shown promise in reactivating silenced tumor suppressor genes.
Biological Activity Overview
Research has demonstrated that derivatives of dibenzo[b,f][1,4]oxazepine exhibit a range of biological activities:
- Antitumor Activity : Studies indicate that compounds within this class can induce apoptosis in cancer cells by reactivating tumor suppressor genes through HDAC inhibition.
- Neuroprotective Effects : Some derivatives have shown potential in treating neurodegenerative diseases by modulating neuroinflammatory responses and promoting neuronal survival.
- Antimicrobial Properties : Certain analogs have demonstrated fungicidal activity against various fungal strains.
Case Studies and Research Findings
Several studies highlight the biological efficacy of compounds related to this compound:
- Anticancer Studies : A study evaluated the anticancer effects of similar oxazepine derivatives on various cancer cell lines. Results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner .
- Neuroprotective Effects : Another research focused on the neuroprotective properties of dibenzo[b,f][1,4]oxazepine analogs in models of Alzheimer's disease. The findings suggested that these compounds could reduce amyloid-beta-induced neurotoxicity .
- Fungicidal Activity : A recent investigation assessed the fungicidal activities of benzamide derivatives against Sclerotinia sclerotiorum. The study revealed that certain compounds exhibited higher inhibitory rates compared to standard fungicides, showcasing their potential as agricultural biopesticides .
Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antitumor | Induces apoptosis in cancer cells | |
Neuroprotection | Reduces neurotoxicity in Alzheimer's models | |
Fungicidal | Effective against Sclerotinia sclerotiorum |
Structure-Activity Relationship (SAR)
Compound ID | Substituent | Inhibition Rate (%) | EC50 (mg/L) |
---|---|---|---|
13a | H | 75.0 | 14.19 |
13b | 2-CH₃ | 72.2 | 15.00 |
13f | 3-CF₃ | 86.1 | 5.17 |
Properties
IUPAC Name |
2-bromo-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O3/c1-13-7-9-20-18(11-13)25(2)22(27)16-12-14(8-10-19(16)28-20)24-21(26)15-5-3-4-6-17(15)23/h3-12H,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYXOCHPLXDDSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4Br)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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